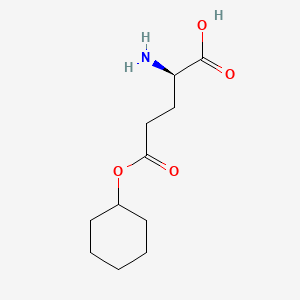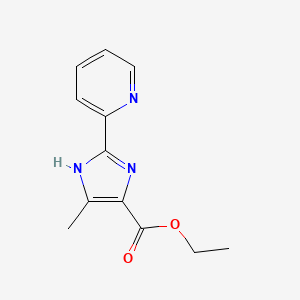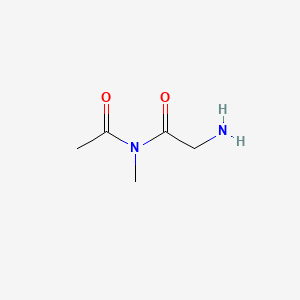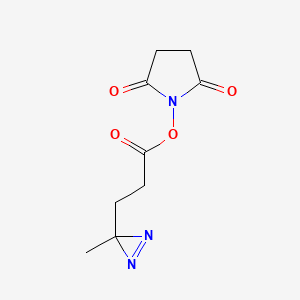
2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is a chemical compound with the molecular formula C9H11N3O4 . It is used for chemical probe synthesis .
Molecular Structure Analysis
The molecular weight of “2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is 225.20 . The molecular structure includes a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis
The predicted density of “2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is 1.56±0.1 g/cm3 . The predicted boiling point is 325.7±48.0 °C .Scientific Research Applications
Anticonvulsant Agents Synthesis : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential new hybrid anticonvulsant agents. These compounds showed promise in preliminary anticonvulsant screening, with 25 compounds offering protection in seizure models at a fixed dose of 100mg/kg. Notably, compounds 4, 7, 8, 13, 15-18, 24, and 26 demonstrated a broad spectrum of activity across preclinical seizure models (Kamiński et al., 2015).
Synthesis of Derivatives for Chemical Studies : Mironiuk-Puchalska et al. (2008) explored the synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives, contributing to the field of organic synthesis and chemical analysis (Mironiuk-Puchalska et al., 2008).
Hybrid Molecules with Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. Compound 15 was particularly noteworthy, showing favorable anticonvulsant properties and a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Thermal Decomposition Study : Stevens et al. (1990) studied the thermolyses of 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. This research is significant for understanding the behavior of these compounds under thermal conditions (Stevens et al., 1990).
Cross-linking in Ribosomes : Sergiev et al. (1998) used photoreactive diazirine derivatives of uridine to study contacts between 5S rRNA and 23S rRNA in Escherichia coli ribosomes. This research provides insights into the structural and functional aspects of ribosomal RNA (Sergiev et al., 1998).
Synthesis and Structural Analysis : Yao et al. (2013) synthesized and characterized two uracil derivatives. This research contributes to the field of organic chemistry, particularly in the synthesis and analysis of pyrimidine derivatives (Yao et al., 2013).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLQNPWAPHRFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

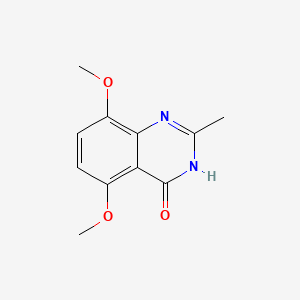
![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)
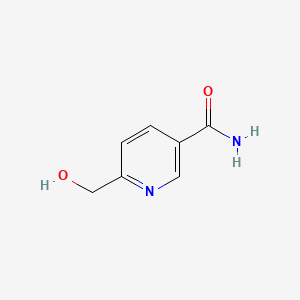
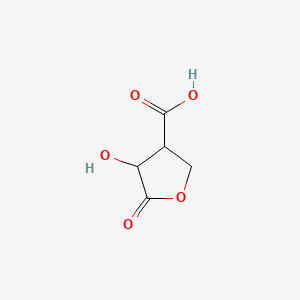

![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)
